
1-叠氮-2,4-二氯苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Azido-2,4-dichlorobenzene is an organic compound with the molecular formula C6H3Cl2N3. It is characterized by the presence of an azido group (-N3) attached to a benzene ring substituted with two chlorine atoms at the 2 and 4 positions. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique reactivity and functional properties .
科学研究应用
1-Azido-2,4-dichlorobenzene has diverse applications in scientific research:
Organic Synthesis: Utilized in the construction of heterocyclic compounds such as triazoles through azide-alkyne cycloaddition reactions.
Medicinal Chemistry: Employed for bioconjugation in the synthesis of modified nucleosides and nucleotides, which are crucial in drug development and pharmacological applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-Azido-2,4-dichlorobenzene can be synthesized through the nucleophilic substitution reaction of 2,4-dichloronitrobenzene with sodium azide. The reaction typically occurs in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions. The nitro group is reduced to an amino group, which is then diazotized and subsequently replaced by the azido group .
Industrial Production Methods: While specific industrial production methods for 1-azido-2,4-dichlorobenzene are not extensively documented, the general approach involves large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The process may involve continuous flow reactors to enhance safety and efficiency, given the potentially hazardous nature of azides .
化学反应分析
Types of Reactions: 1-Azido-2,4-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through azide-alkyne cycloaddition (click chemistry).
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The compound can undergo [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Common Reagents and Conditions:
Copper(I) Catalysts: Used in azide-alkyne cycloaddition reactions to form triazoles.
Reducing Agents: Such as LiAlH4 for the reduction of the azido group to an amine.
Major Products Formed:
Triazoles: Formed through click chemistry reactions.
Amines: Formed through reduction reactions.
作用机制
The mechanism of action of 1-azido-2,4-dichlorobenzene primarily involves the reactivity of the azido group. In click chemistry, the azido group reacts with terminal alkynes in the presence of a copper(I) catalyst to form 1,4-disubstituted triazoles. This reaction is highly specific and efficient, making it valuable for bioconjugation and the synthesis of pharmacologically active compounds. The azido group can also be activated through thermal or photolytic methods to release nitrogen, forming reactive nitrenes that facilitate crosslinking in polymers.
相似化合物的比较
1-Azido-2,4-dichlorobenzene can be compared with other azido-substituted benzene derivatives:
1-Azido-4-chlorobenzene: Similar in structure but with only one chlorine substituent, leading to different reactivity and applications.
1-Azido-2,6-dichlorobenzene: Similar in structure but with chlorine substituents at the 2 and 6 positions, affecting its chemical behavior and applications.
The uniqueness of 1-azido-2,4-dichlorobenzene lies in its specific substitution pattern, which influences its reactivity and makes it suitable for particular synthetic and research applications.
属性
IUPAC Name |
1-azido-2,4-dichlorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVUXRITYOFJPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

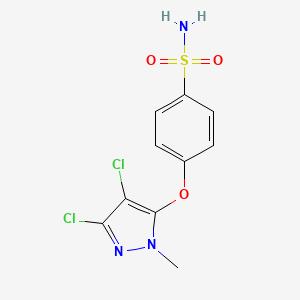
![4-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2392725.png)
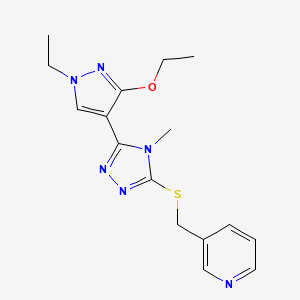
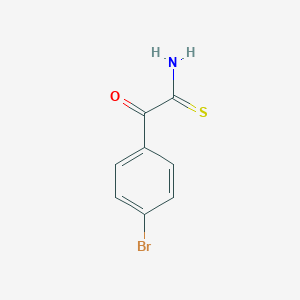
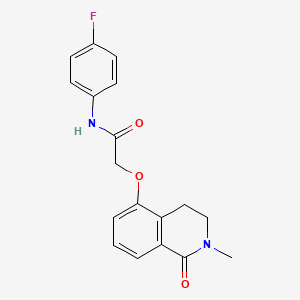
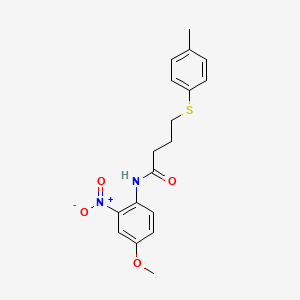
![3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2392734.png)
![4-chloro-1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2392735.png)
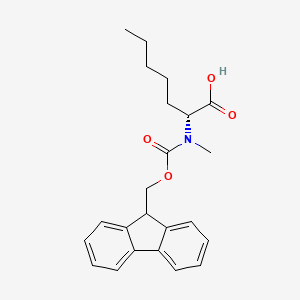
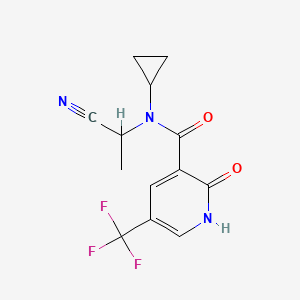
![4-(1-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2392741.png)


